3-Benzoylbenzoic acid
Overview
Description
3-Benzoylbenzoic acid is a benzene derivative that is a part of various chemical syntheses and applications. While the provided papers do not directly discuss 3-Benzoylbenzoic acid, they do provide insights into related compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often begins with benzoyl derivatives as starting materials. For instance, 3-(4-Phenyl) benzoyl propionic acid was used to synthesize a range of heterocyclic compounds, including furanones and quinazolinones . Similarly, 3-benzoylisoxazoles were synthesized from alkynes and benzoylnitromethane, showcasing the versatility of benzoyl compounds in chemical synthesis . These studies indicate that benzoyl derivatives are key intermediates in the synthesis of various heterocyclic structures, which could be extrapolated to the synthesis of 3-Benzoylbenzoic acid.
Molecular Structure Analysis
The molecular structure of benzoyl-related compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the molecular structure of a pyrazole derivative was determined using single-crystal X-ray diffraction, and its geometry was further analyzed using computational methods . Another study provided a detailed crystallographic analysis of a benzoylthioureido derivative . These analyses are crucial for understanding the molecular geometry and electronic structure of benzoyl compounds, which can be related to the structure of 3-Benzoylbenzoic acid.
Chemical Reactions Analysis
Benzoyl compounds undergo various functionalization and cyclization reactions. For instance, acetanilides reacted with 4-benzoyl-5-phenyl-2,3-furandione to yield new compounds, including an oxazole derivative . These reactions demonstrate the reactivity of the benzoyl group and its potential to form diverse chemical structures, which is relevant for understanding the chemical behavior of 3-Benzoylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl derivatives are influenced by their molecular structure. The study of a benzophenone acidic dimer revealed insights into the thermal stability and molecular packing of the compound, which was dominated by electrostatic energy in the crystal packing . These findings help in understanding the stability and intermolecular interactions of benzoyl compounds, which are important for the characterization of 3-Benzoylbenzoic acid.
Scientific Research Applications
Chromatographic Studies
3-Benzoylbenzoic acid has been explored in chromatographic studies. For instance, the retention parameters of some isomeric 2-benzoylbenzoic acids in reversed-phase ion-pair high-performance thin-layer and column chromatography have been investigated, providing insights into molecular interactions in these systems (Bieganowska & Petruczynik, 1995). Additionally, the extraction of phenolic 2-benzoylbenzoic acids using various solvent systems has been studied to understand the molecular mechanism of liquid-liquid partition and solvation (Ciszewska & Soczewiński, 1975).
Luminescent Material Research
3-Benzoylbenzoic acid derivatives have been utilized in the synthesis of novel luminescent materials. For example, a rare-earth complex of europium ion with 2-benzoylbenzoic acid was synthesized for use as a luminescent material (Liu et al., 2007). Similarly, the luminescent properties of a novel terbium complex with 2-benzoylbenzoic acid have been explored for potential applications in electroluminescent materials (Liu et al., 2006).
Chemical Synthesis and Analysis
The compound has also been involved in chemical synthesis and analysis studies. Research includes the synthesis and crystal structure determination of 3-benzoyl-4-hydroxybenzoic acid (Kumar et al., 2019), as well as investigations into the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid (Soliman et al., 2010).
Biological and Environmental Applications
The biological and environmental applications of derivatives of 3-Benzoylbenzoic acid have been explored. This includes its differential effect upon plant species (Sexton & TEMPLEMAN, 1948) and its use in the synthesis of photolabelling reagents for biological studies (Gomis et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXRLHTQQONQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206616 | |
Record name | Benzoic acid, 3-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylbenzoic acid | |
CAS RN |
579-18-0 | |
Record name | 3-Benzoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 579-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPX6W85296 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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